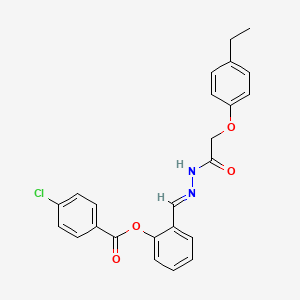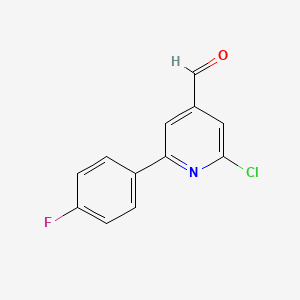
2-Chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde is a chemical compound with the molecular formula C12H7ClFNO. This compound is characterized by a pyridine ring substituted with a chloro group at the 2-position, a fluorophenyl group at the 6-position, and an aldehyde group at the 4-position. It is used in various fields, including organic synthesis and pharmaceutical research, due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-chloropyridine and 4-fluorobenzaldehyde.
Reaction Conditions: A common method involves the Vilsmeier-Haack reaction, where the starting materials react in the presence of a formylating agent such as POCl3 (phosphorus oxychloride) and DMF (dimethylformamide) to introduce the aldehyde group at the 4-position of the pyridine ring.
Purification: The product is usually purified by recrystallization or column chromatography to achieve high purity.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like NaOH or K2CO3.
Major Products:
Oxidation: 2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid.
Reduction: 2-Chloro-6-(4-fluorophenyl)pyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a building block in medicinal chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism by which 2-Chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluorophenyl groups can enhance its binding affinity and specificity towards these targets, influencing biological pathways involved in disease processes.
相似化合物的比较
2-Chloro-6-phenylpyridine-4-carbaldehyde: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Chloro-6-(4-methylphenyl)pyridine-4-carbaldehyde: Contains a methyl group instead of a fluorine atom, potentially altering its chemical properties and applications.
2-Chloro-6-(4-bromophenyl)pyridine-4-carbaldehyde: The presence of a bromine atom can influence its reactivity and use in different synthetic pathways.
Uniqueness: The presence of the fluorophenyl group in 2-Chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde imparts unique electronic and steric properties, making it particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals. The fluorine atom can enhance metabolic stability and bioavailability, distinguishing it from other similar compounds.
属性
CAS 编号 |
881402-42-2 |
|---|---|
分子式 |
C12H7ClFNO |
分子量 |
235.64 g/mol |
IUPAC 名称 |
2-chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H7ClFNO/c13-12-6-8(7-16)5-11(15-12)9-1-3-10(14)4-2-9/h1-7H |
InChI 键 |
IXGZGRQZKXOFBE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=CC(=C2)C=O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016836.png)
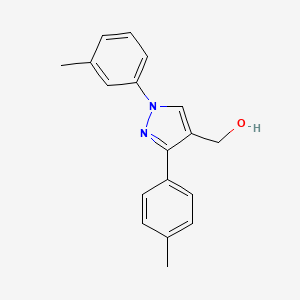
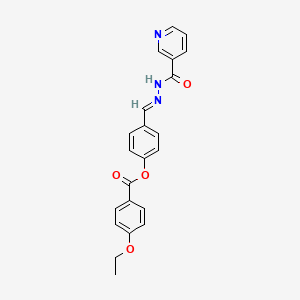
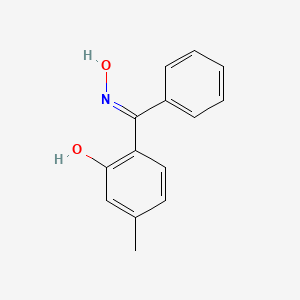
![3-Allyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12016853.png)
![N-(5-Chloro-2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12016857.png)
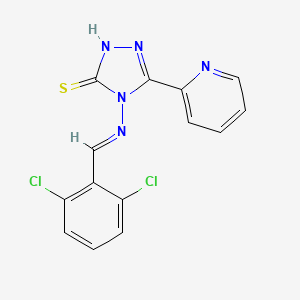

![(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016878.png)
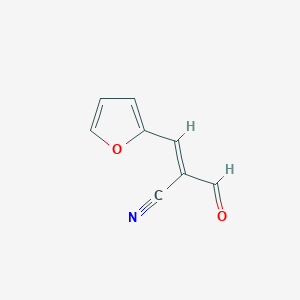
![N-(2-bromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12016885.png)
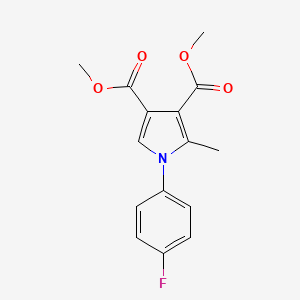
![(3Z)-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12016898.png)
